

4-Chloro-3-methyl-5-nitro-1H-pyrazole chemical properties

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Compound of Interest

Compound Name: 4-Chloro-3-methyl-5-nitro-1H-pyrazole

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An In-depth Technical Guide to **4-Chloro-3-methyl-5-nitro-1H-pyrazole**: Properties, Synthesis, and Applications

Introduction

As a cornerstone of heterocyclic chemistry, the pyrazole nucleus is a privileged scaffold, appearing in a multitude of compounds with significant applications in pharmaceuticals and agrochemicals.[1] The subject of this guide, **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, represents a highly functionalized and synthetically versatile member of this class. The strategic placement of its substituents—a chloro group, a methyl group, and a potent electron-withdrawing nitro group—creates a unique electronic landscape that endows it with significant potential as a building block for novel molecular entities. The chloro atom serves as a reactive handle for nucleophilic substitution, the nitro group can be a precursor to an amino group or modulate the ring's acidity and reactivity, and the methyl group offers an additional point for potential modification. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, reactivity profile, and potential applications for researchers engaged in drug discovery and materials science.

Physicochemical and Spectroscopic Properties

The precise characterization of a chemical entity is fundamental to its application. While comprehensive experimental data for **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is not

extensively published, we can consolidate its known identifiers and predicted properties to provide a working profile for researchers.

Chemical Identity and Properties

The following table summarizes the key identifiers and computed physicochemical properties for **4-Chloro-3-methyl-5-nitro-1H-pyrazole**. These values are crucial for database searches, analytical characterization, and predictive modeling of its behavior in various chemical and biological systems.

Property	Value	Source
IUPAC Name	4-chloro-3-methyl-5-nitro-1H-pyrazole	
CAS Number	400753-12-0	[2]
Molecular Formula	C ₄ H ₄ ClN ₃ O ₂	[3]
Molecular Weight	161.55 g/mol	[4]
Monoisotopic Mass	160.9992 Da	[3]
InChIKey	RVRMXEGIHGSLHB-UHFFFAOYSA-N	[3]
Predicted XlogP	1.4	[3]
Appearance	Crystalline powder (predicted)	

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. Based on the molecular structure and data from analogous compounds, the following spectroscopic characteristics are anticipated.

- ¹H NMR: The spectrum is expected to be relatively simple. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a significantly downfield chemical shift (>10 ppm), a characteristic feature for N-H protons in nitro-substituted pyrazoles. The methyl group (CH₃) protons would appear as a sharp singlet, likely in the range of 2.3-2.7 ppm.[5]

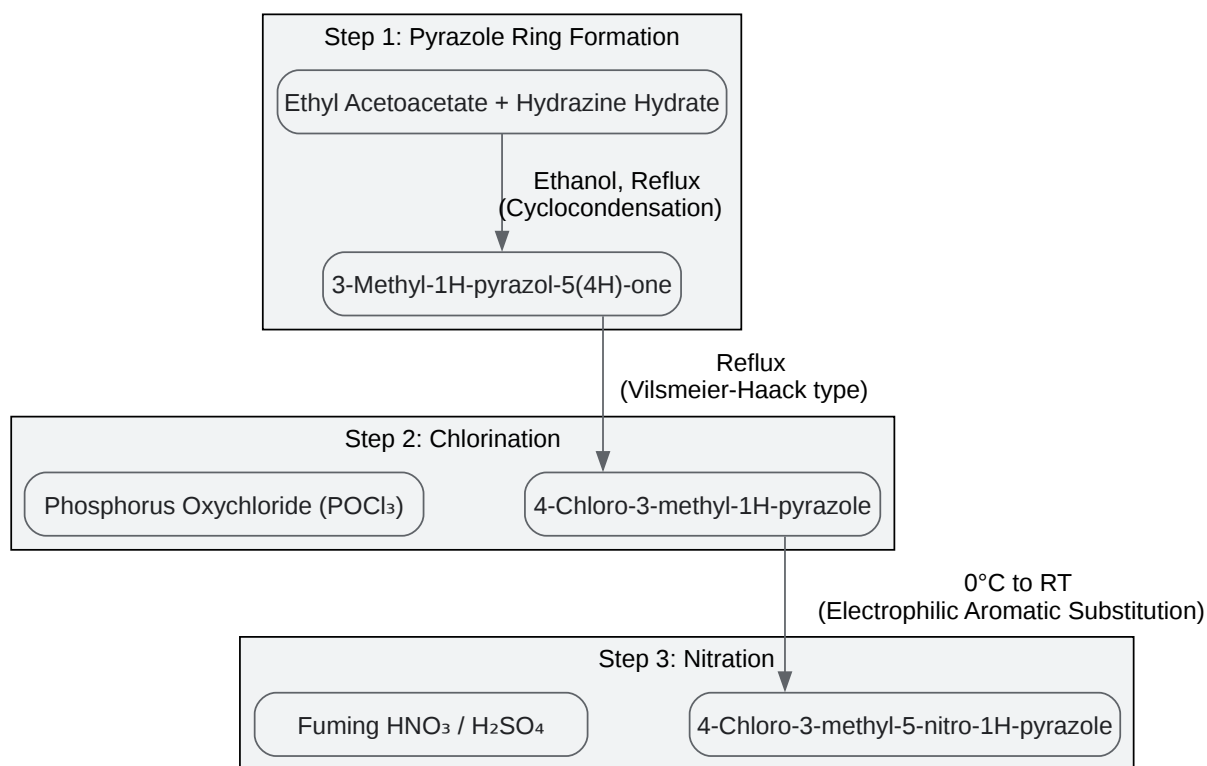
- ^{13}C NMR: The spectrum would display four distinct signals for the carbon atoms. The C=N carbon (C3, attached to the methyl group) and the C-NO₂ carbon (C5) would be significantly deshielded. The C-Cl carbon (C4) would also appear downfield. The methyl carbon would be the most upfield signal, typically in the 10-15 ppm range.[6]
- Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₄H₄ClN₃O₂. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ at 162.00648 m/z (CCS: 127.6 Å²) and [M-H]⁻ at 159.99192 m/z (CCS: 127.9 Å²), have been calculated and can aid in identification.[3]
- Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the functional groups. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The N-H stretch would appear as a broad band in the 3100-3400 cm⁻¹ region, and C-H stretches for the methyl group would be observed around 2900-3000 cm⁻¹. [6]

Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles can be achieved through various well-established methodologies, most notably the condensation of a hydrazine with a 1,3-difunctional compound.[7] For **4-Chloro-3-methyl-5-nitro-1H-pyrazole**, a logical and efficient approach involves a multi-step sequence starting from readily available precursors.

Proposed Synthetic Workflow

The following protocol outlines a plausible pathway for the laboratory-scale synthesis. The causality behind the choice of reagents is rooted in achieving high regioselectivity and yield. The process begins with a Knorr-type pyrazole synthesis, followed by sequential halogenation and nitration.



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Caption: Proposed synthetic workflow for **4-Chloro-3-methyl-5-nitro-1H-pyrazole**.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

- To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq) dissolved in ethanol (3 mL/mmol).
- Add hydrazine hydrate (1.0 eq) dropwise to the stirred solution at room temperature.

- Heat the reaction mixture to reflux and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.
- Filter the solid, wash with cold ethanol, and dry under vacuum to yield the pyrazolone intermediate.
 - Causality: This classic Knorr pyrazole synthesis is a robust cyclocondensation reaction. Ethanol is an effective solvent, and reflux provides the necessary activation energy for the reaction to proceed to completion.

Step 2: Synthesis of 4-Chloro-3-methyl-1H-pyrazole

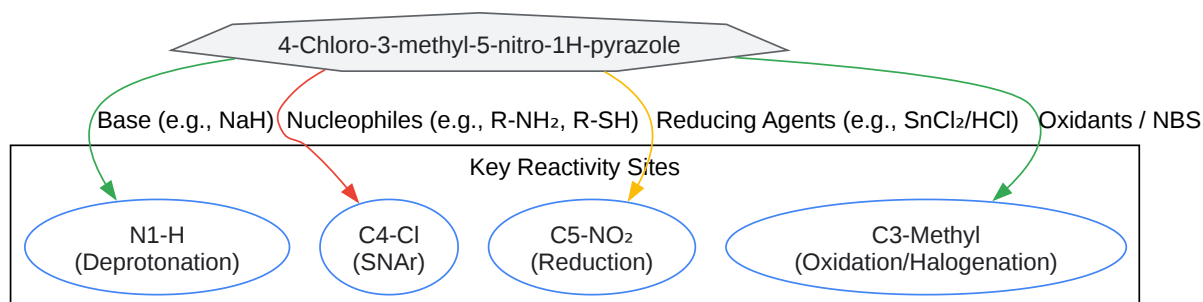
- In a fume hood, carefully add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl_3 , ~5.0 eq).
- Heat the mixture under reflux for 2-3 hours. The solution should become homogeneous.
- Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution.
- Neutralize the acidic solution with a saturated sodium bicarbonate or sodium hydroxide solution until pH 7-8 is reached.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the chlorinated pyrazole.^[8]
 - Causality: POCl_3 acts as both a chlorinating and dehydrating agent, converting the pyrazolone tautomer into the aromatic 4-chloropyrazole. The excess POCl_3 drives the reaction to completion. The aqueous workup hydrolyzes any remaining POCl_3 and allows for product isolation.

Step 3: Synthesis of **4-Chloro-3-methyl-5-nitro-1H-pyrazole**

- To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.
- Slowly add fuming nitric acid to the sulfuric acid with continuous stirring to create the nitrating mixture.
- Add 4-chloro-3-methyl-1H-pyrazole (1.0 eq) portion-wise to the cold nitrating mixture, ensuring the temperature does not rise above 5 °C.
- After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to obtain the final product.
 - Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO_2^+). The pyrazole ring, though deactivated by the chloro group, undergoes electrophilic aromatic substitution. The nitro group is directed to the C5 position due to the directing effects of the ring nitrogens and the existing substituents. Low temperature is critical to control the exothermic reaction and prevent unwanted side products.[\[9\]](#)

Chemical Reactivity and Derivatization Potential

The reactivity of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is governed by the interplay of its functional groups, making it a valuable intermediate for combinatorial chemistry and targeted synthesis.



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Caption: Key reactivity sites on the **4-Chloro-3-methyl-5-nitro-1H-pyrazole** scaffold.

- **N-H Acidity and Alkylation:** The N-H proton is acidic and can be readily deprotonated by a base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile, allowing for straightforward alkylation or arylation at the N1 position.
- **Nucleophilic Aromatic Substitution (SNAr) at C4:** The presence of the strongly electron-withdrawing nitro group at C5 significantly activates the C4 position towards nucleophilic attack. The chloro atom can be displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, providing a direct route to diverse 4-substituted pyrazole libraries. This is arguably the most valuable reaction pathway for this molecule.
- **Reduction of the Nitro Group:** The nitro group can be selectively reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). The resulting 5-amino-4-chloro-3-methyl-1H-pyrazole is a valuable bifunctional intermediate, enabling further derivatization, such as diazotization or condensation reactions.
- **Modification of the Methyl Group:** While less reactive than the other sites, the methyl group can potentially undergo radical halogenation (e.g., with NBS) or oxidation to an aldehyde or carboxylic acid under specific conditions.

Applications in Drug Discovery and Agrochemicals

The pyrazole core is a well-established pharmacophore. Derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.^{[1][10]}

- **Scaffold for Kinase Inhibitors:** Many FDA-approved kinase inhibitors feature a substituted pyrazole ring. The ability to easily introduce diversity at the C4 and N1 positions of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** makes it an ideal starting point for synthesizing libraries to screen against various kinase targets implicated in cancer and inflammatory diseases.^[10]
- **Precursor for Bioactive Compounds:** The reduction of the nitro group to an amine, followed by substitution of the chlorine, allows for the construction of complex, multi-functionalized pyrazoles. These can be designed to mimic known pharmacophores or to explore new chemical space for targets like GPCRs and ion channels. The presence of halogen atoms in drug candidates can often enhance binding affinity and improve pharmacokinetic properties.^[5]
- **Agrochemical Development:** Pyrazole derivatives are also prominent in agrochemicals, particularly as herbicides and fungicides.^[11] The synthetic accessibility and reactivity of this molecule make it a candidate for developing new crop protection agents.

Safety and Handling Protocols

As with any reactive chemical intermediate, proper handling of **4-Chloro-3-methyl-5-nitro-1H-pyrazole** is paramount. The following guidelines are based on data for structurally similar and nitro-aromatic compounds.^{[4][12][13]}

GHS Hazard Classification (Anticipated)

Hazard Class	Category	Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Irritation	2A	H319: Causes serious eye irritation
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Specific target organ toxicity	3	H335: May cause respiratory irritation

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors.
- Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[\[13\]](#)
- Skin Protection: Wear impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Avoid all skin contact.[\[14\]](#)
- Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Storage and Disposal:

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[\[12\]](#) Store locked up.[\[13\]](#)
- Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

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